![molecular formula C19H27N3O3 B2585600 N-(2-methoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-37-1](/img/structure/B2585600.png)
N-(2-methoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
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Overview
Description
The compound “N-(2-methoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide” is an organic compound. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The “methoxyphenethyl” and “propoxypropyl” parts suggest the presence of ether and alkyl chains .
Molecular Structure Analysis
The molecular structure would likely be complex due to the presence of the pyrazole ring and various alkyl and ether groups. A detailed structure would require specific research or computational modeling .Chemical Reactions Analysis
Pyrazole compounds, in general, are known to participate in various chemical reactions, particularly those involving the nitrogen atoms in the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. In general, we might expect it to be a solid at room temperature with low solubility in water .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including N-(2-methoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, involve complex chemical reactions yielding compounds with potential therapeutic applications. For instance, Hassan et al. (2014) explored the synthesis and cytotoxic activity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, indicating the compound's relevance in creating anticancer agents Hassan, Hafez, & Osman, 2014. Similarly, Kumara et al. (2018) focused on the synthesis, spectral, and X-ray crystal structure analysis of novel pyrazole derivatives, highlighting their structural and potential functional properties Kumara, Kumar, Kumar, & Lokanath, 2018.
Therapeutic Potential
The therapeutic potential of this compound and related compounds is being explored in various research settings. Pyrazole derivatives have shown promise in anticancer studies. Bu et al. (2002) discussed the synthesis and cytotoxicity of potential anticancer derivatives of pyrazolo[3,4,5-kl]acridine, suggesting the role of similar compounds in cancer therapy Bu, Chen, Deady, & Denny, 2002. Additionally, Hassan et al. (2015) reported on novel pyrazolo[1,5-a]pyrimidines and their Schiff bases, examining their in vitro cytotoxic activity against various cancer cell lines, further underscoring the compound's relevance in developing anticancer drugs Hassan, Hafez, Osman, & Ali, 2015.
Mechanism of Action
Target of Action
Compounds with similar structures, such as fentanyl analogs, have been known to target opioid receptors .
Biochemical Pathways
Compounds with similar structures, such as 2-phenethylamines, have been reported to play a significant role in numerous biological pathways, including neurotransmission and neuromodulation .
Pharmacokinetics
It is known that similar compounds, such as fentanyl analogs, undergo metabolic transformations at several sites .
Result of Action
Similar compounds have been reported to have micromolar inhibitory effects against tumor cells .
Action Environment
It is known that the substituent effect of nitro groups in cyclic compounds, which are structurally similar, can significantly affect their chemical, physicochemical, and biochemical properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-3-propoxy-1-propylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-4-12-22-14-16(19(21-22)25-13-5-2)18(23)20-11-10-15-8-6-7-9-17(15)24-3/h6-9,14H,4-5,10-13H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIATYAODVGYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NCCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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